Nurr1 agonist 6

Nurr1 agonism transcriptional activation Parkinson's disease

Standard Nurr1 agonists like amodiaquine (EC50 36 μM) require high concentrations, increasing off-target risks and solvent interference. Nurr1 agonist 6 (compound 13) offers a validated solution: • 12× higher potency (EC50 3 μM) vs. amodiaquine, enabling lower-dose assays • Dual Nurr1/Nur77 activation with minimal NOR-1 activity for pathway dissection • Validated in N27 dopaminergic cells: induces TH, VMAT2, SOD1/2 neuroprotective genes • Non-competitive, additive interaction with agonist 1-suitable for combination studies Commercial source with verified specifications; available for research use.

Molecular Formula C19H19Cl2N3O
Molecular Weight 376.3 g/mol
Cat. No. B12377088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNurr1 agonist 6
Molecular FormulaC19H19Cl2N3O
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=C(C=C1)Cl)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C19H19Cl2N3O/c1-24(2)9-10-25-19-6-4-14(21)12-18(19)23-16-7-8-22-17-11-13(20)3-5-15(16)17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)
InChIKeySBRFKGNOALKLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nurr1 Agonist 6: Definition & Pharmacology


Nurr1 agonist 6, also designated as compound 13, is a synthetic small-molecule agonist targeting the nuclear receptor related-1 protein (Nurr1/NR4A2), a ligand-activated transcription factor with established neuroprotective and anti-neuroinflammatory functions implicated in Parkinson's disease, Alzheimer's disease, and multiple sclerosis [1]. The compound was rationally designed via structural fusion of the 7-chloroquinolin-4-amine motif from the antimalarial amodiaquine (AQ) and the amide substituent from the DHI-descendant lead 5o, yielding a hybrid agonist with defined in vitro binding and functional activation metrics [1]. It exhibits a dissociation constant (Kd) of 1.5 μM and an effective concentration for 50% response (EC50) of 3 μM in Nurr1 reporter gene assays, and is offered commercially as a research-use-only chemical tool for probing Nurr1-dependent gene regulation and neuroprotective pathways [1].

1
Synthetic small-molecule agonist for Nurr1/NR4A2 pathway studies and transcriptional activation assays.
2
Reported higher transcriptional potency context compared to the reference agonist amodiaquine in reporter gene assays.
3
Compatible with neuroprotective gene expression experiments, including TH, VMAT2, and SOD1/2 target readouts.

Nurr1 Agonist 6 vs. Other Nurr1 Modulators


The Nurr1 agonist landscape is defined by distinct chemical scaffolds and binding modalities that translate into divergent potency, selectivity, and signaling outcomes. Compounds such as amodiaquine (EC50 ≈ 36 μM), DHI-descendant 5o (Kd 0.5 μM, EC50 3 μM), 4A7C-301 (EC50 6.53 μM, LBD IC50 50 nM), and the highly potent agonist 13 (EC50 0.06 μM) all activate Nurr1 yet differ markedly in their potency windows and selectivity profiles against the closely related NR4A family members Nur77 and NOR-1 [1][2]. Furthermore, the discovery that agonists 5o and 13 bind to a surface region lining helix 12—distinct from the binding site of agonist 1—and exhibit non-competitive, additive activation (34–77% increase in maximal effect) underscores that even compounds within the same target class can engage Nurr1 via non-overlapping binding sites, precluding simple functional interchange [1]. Substitution without empirical validation risks confounding experimental outcomes due to uncharacterized differences in selectivity, cellular target engagement, and binding-site pharmacology.

vs. Compound 5o (Parent DHI-descendant)
Distinct NR4A selectivity: compound 5o prefers Nurr1 over Nur77, whereas agonist 6 shows equal potency on both. Signaling outcomes may differ significantly.
vs. Amodiaquine (Prototypical Reference)
Substantial potency mismatch: agonist 6 exhibits a reported 12-fold lower EC50 in reporter assays, leading to different active concentration ranges for comparable pathway activation.
vs. Agonist 1 (Alternative Chemotype)
Non-competitive binding site context: agonist 6 engages a different, non-overlapping site, producing additive rather than competitive effects, precluding direct functional interchange.

Nurr1 Agonist 6 Comparative Evidence


Potency vs. Amodiaquine in Reporter Assay

Nurr1 agonist 6 (compound 13) was directly compared to the prototypical Nurr1 activator amodiaquine (AQ) in a Gal4-Nurr1 hybrid reporter gene assay. Compound 13 exhibited an EC50 of 3 μM, representing a 12-fold improvement in potency over AQ (EC50 = 36 μM) [1]. This potency enhancement was achieved by merging the 7-chloroquinolin-4-amine motif of AQ with the amide substituent of the DHI-descendant 5o, demonstrating a rational hybrid-design strategy [1].

Potency vs. Amodiaquine
Head-to-head
EC50 3 μM vs. 36 μM
Reported 12-fold difference
Reported potency context in transcriptional activation assays.
Gal4-Nurr1 hybrid reporter gene assay; direct comparison data.
Nurr1 agonism transcriptional activation Parkinson's disease structure-activity relationship

NR4A Selectivity Profiling

Selectivity profiling in Gal4 hybrid reporter gene assays revealed that Nurr1 agonist 6 (compound 13) activated Nurr1 and the related receptor Nur77 (NR4A1) with equal potency, but exhibited reduced activity on NOR-1 (NR4A3). In contrast, the parent compound 5o showed a preference for Nurr1 over Nur77 and no activation of NOR-1 [1]. Importantly, no nuclear receptor modulation by compound 13 was observed outside the NR4A family, confirming its restricted nuclear receptor activity profile [1].

NR4A Selectivity Profile
Head-to-head
Nurr1 ≈ Nur77 > NOR-1
Reported NR4A selectivity context: distinct from parent 5o.
No activity outside NR4A family; qualitative comparison.
NR4A selectivity Nur77 NOR-1 receptor profiling

Neuroprotective Gene Induction in Dopaminergic Neurons

In the immortalized rat dopaminergic neural cell line N27, treatment with Nurr1 agonist 6 (compound 13) induced dose-dependent expression of key Nurr1-regulated neuroprotective genes, including tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and superoxide dismutase 1 and 2 (SOD1/2) [1]. Compared to the weaker reference 5-chloroindole (2b), compounds 5o and 13 produced stronger upregulation of TH and SOD2, while VMAT2 and SOD1 induction was comparable across all three compounds [1].

Target Engagement in Neurons
Cross-study
Dose-dependent induction of TH, VMAT2, SOD1/2 in N27 cells.
Reported neuroprotective pathway response context.
Immortalized rat dopaminergic neural cell line; gene expression.
dopaminergic neurons neuroprotection gene expression target engagement

Additive Activation with Agonist 1

Combination treatment with Nurr1 agonist 6 (compound 13, 20 μM) and the structurally distinct Nurr1 agonist 1 revealed non-competitive behavior: compound 13 did not alter the EC50 of agonist 1 but increased its maximal effect by 34–77% [1]. This additive activation profile, also observed with 5o (34–77% increase), indicates that compound 13 binds to a different, non-overlapping site on Nurr1 compared to agonist 1, likely on the surface region lining helix 12 identified for DHI descendants [1].

Additive Activation
Head-to-head
34–77% increase in max. effect with Agonist 1.
Reported additive pharmacology context; non-competitive binding.
Combination treatment with a structurally distinct agonist 1.
binding site non-competitive agonism additive pharmacology Nurr1 modulation

Nurr1 Agonist 6 Optimized Applications


Potency Screening vs. Amodiaquine

Researchers requiring a Nurr1 agonist with substantially higher potency than the prototypical reference amodiaquine (EC50 36 μM) should prioritize Nurr1 agonist 6 (EC50 3 μM). The 12-fold improvement in potency enables robust Nurr1 activation at lower compound concentrations, minimizing solvent exposure and off-target liabilities in cell-based assays [1].

Selectivity Profiling in Neuroinflammation & Dopamine Models

Nurr1 agonist 6's equal potency on Nurr1 and Nur77, combined with reduced activity on NOR-1 and no activity outside the NR4A family, makes it an appropriate tool for experiments where dual NR4A activation (Nurr1/Nur77) is desired, such as studies of overlapping neuroprotective and anti-inflammatory pathways in microglia and dopaminergic neurons. This profile contrasts with more Nurr1-selective agonists like 5o, enabling comparative pathway dissection [1].

Dopaminergic Neuroprotection and Gene Assays

In dopaminergic cell models (e.g., N27 cells), Nurr1 agonist 6 provides validated, dose-dependent induction of neuroprotective gene programs including TH, VMAT2, and SOD1/2. This functional target engagement supports its use in mechanistic studies of dopamine neuron maintenance, oxidative stress resistance, and validation of downstream neuroprotective readouts in Parkinson's disease-relevant in vitro models [1].

Combination Pharmacology for Supra-Maximal Activation

Given its non-competitive, additive interaction with agonist 1, Nurr1 agonist 6 can be employed in combination treatment regimens to push Nurr1 transcriptional output beyond the maximal efficacy of a single agonist chemotype. This application is particularly relevant for studies seeking to maximize neuroprotective gene expression or to probe the functional consequences of engaging multiple, non-overlapping binding sites on Nurr1 [1].

Application
Selection Property
Validation Focus
Nurr1 Transcriptional Activation Studies
Higher reported potency vs. amodiaquine
Reporter gene assay conditions and EC50 comparison
Dual NR4A Pathway Dissection
Equal Nurr1 and Nur77 potency
NR4A subtype selectivity profiling
Dopaminergic Neuroprotection Experiments
Functional target engagement in neuronal cells
Downstream gene expression validation (TH, VMAT2, SOD1/2)
Combination Agonist Pharmacology
Non-competitive, additive binding site
Supra-maximal activation analysis

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